5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Description
Properties
IUPAC Name |
5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRRWYKYUKTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-cyclohexyl-2-chlorobenzamide
Step 2: N-aminating the benzamide
Step 3: Acylation with 2-bromoacetyl chloride
Step 4: Purification
- Techniques such as recrystallization, column chromatography, or preparative HPLC are employed to purify the final product.
Data Table Summarizing Synthesis Parameters
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 2-chlorobenzoic acid, cyclohexylamine, DCC/EDCI, DMAP | Room temperature, inert atmosphere | Formation of benzamide core | Ensures amide bond formation with high yield |
| 2 | Nitrogen source (e.g., hydrazine derivatives) | Reflux or room temperature | Introduction of amino group | May require directing groups or activating substituents |
| 3 | 2-bromoacetyl chloride, triethylamine | Ice bath, inert atmosphere | Acylation of amino group | Controls over-acylation and side reactions |
| 4 | Recrystallization or chromatography | Ambient conditions | Purification | Ensures high purity for characterization |
Chemical Reactions Analysis
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
Medicinal Chemistry
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is studied for its potential therapeutic applications, particularly as a precursor for drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for developing drugs aimed at various diseases.
- Case Study : Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis .
Proteomics
The compound serves as a reagent for labeling and identifying proteins in proteomics studies. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to modify protein functions and study their interactions within biological systems.
- Application Example : In proteomics, the use of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide can facilitate the identification of protein targets for drug discovery.
Biological Studies
In various biological assays, this compound is employed to study enzyme activities and protein interactions. Its reactivity makes it suitable for investigating biochemical pathways and mechanisms.
- Research Insight : Studies have shown that derivatives of this compound can inhibit photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agricultural biotechnology .
Recent evaluations have highlighted the biological activities of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide:
Mechanism of Action
The mechanism of action of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This reactivity makes it useful for studying protein interactions and enzyme activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs are shared with several derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Bromoacetyl Group: Present in the target compound and coumarin hybrids (), this group is a reactive electrophile capable of alkylating biological nucleophiles (e.g., cysteine residues). In contrast, 5-(2-bromoacetyl)-2-phenylmethoxybenzamide () is flagged for hazardous properties, emphasizing the need for careful handling of bromoacetyl-containing compounds .
Chlorine Substituent :
- The 2-chloro group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or methoxy groups in analogs (e.g., niclosamide derivatives). Chlorinated aromatic rings are common in antimicrobial agents, as seen in .
Cyclohexylcarbamoyl Moiety: The cyclohexyl group likely improves metabolic stability and target binding compared to smaller alkyl or aryl groups.
Biological Activity
5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research studies.
Chemical Structure and Properties
The molecular formula of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide is , with a molecular weight of approximately 373.67 g/mol . The compound features a bromoacetyl group, which is often associated with increased reactivity in biological systems.
Synthesis
The synthesis of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide typically involves the following steps:
- Formation of the Bromoacetyl Group : Reacting an appropriate amine with bromoacetic acid.
- Chlorination : Introducing the chloro group through electrophilic aromatic substitution.
- Cyclization : Incorporating the cyclohexyl moiety to form the final product.
These steps can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that related compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) cells. The cytotoxic effects are often assessed using assays like MTT or trypan blue exclusion to determine cell viability .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of bromoacetyl compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that modifications to the bromoacetyl group can enhance antimicrobial efficacy.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, researchers explored the cytotoxic effects of various benzamide derivatives on cancer cell lines. The study found that 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide significantly reduced viability in MCF-7 cells, indicating its potential as an anticancer agent .
Research Findings
Q & A
Q. What are the critical steps in synthesizing 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide, and how can purity be ensured during the process?
- Methodological Answer : The synthesis involves sequential functionalization of the benzamide core. Key steps include:
- Amide coupling : Reacting 2-chloro-5-aminobenzoic acid with cyclohexylamine using carbodiimide coupling agents (e.g., DCC or EDC) to form the N-cyclohexylbenzamide intermediate .
- Bromoacetylation : Introducing the bromoacetyl group via reaction with bromoacetyl bromide under anhydrous conditions. Reaction monitoring via TLC (e.g., silica gel plates with UV detection) is critical to avoid over-bromination .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the cyclohexyl protons (δ 1.0–2.0 ppm, multiplet), bromoacetyl methylene (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 7.2–8.0 ppm) .
- ¹³C NMR : Confirm the carbonyl groups (amide C=O at ~165–170 ppm, bromoacetyl C=O at ~170–175 ppm) and aromatic carbons .
- IR Spectroscopy : Key stretches include N-H (amide, ~3300 cm⁻¹), C=O (amide and bromoacetyl, ~1650–1750 cm⁻¹), and C-Br (~550–650 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Similar benzamide derivatives exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound, particularly in minimizing side reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate the bromoacetylation step to predict optimal temperature and solvent (e.g., dichloromethane vs. THF) .
- Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to explore competing pathways (e.g., hydrolysis of bromoacetyl bromide) and adjust stoichiometry or catalyst loading .
- Machine Learning : Train models on existing benzamide reaction datasets to predict yields under varied conditions (e.g., temperature, solvent polarity) .
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar benzamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromoacetyl with chloroacetyl) and test against target enzymes (e.g., kinase assays). Compare IC₅₀ values to isolate the bromo group’s role .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the bromoacetyl group and enzyme active sites. Validate with mutagenesis studies (e.g., substituting key residues) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity across similar compounds. Apply statistical tools (e.g., ANOVA) to assess significance .
Q. How does the crystal packing of 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide influence its stability and solubility?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., hydrogen bonds between amide N-H and carbonyl groups, halogen bonding involving Cl/Br). These interactions often reduce solubility in polar solvents .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding, van der Waals, and halogen interactions to stability. For example, halogen bonds (C-Br⋯O=C) may dominate in non-polar solvents .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate crystal packing with thermal stability .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring (TLC/HPLC) to avoid byproducts like di-brominated species .
- Data Validation : Cross-reference experimental results with computational predictions to refine models .
- Ethical Compliance : Adhere to safety protocols for handling bromoacetyl bromide (corrosive, lachrymatory agent) and halogenated solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
